molecular formula C3H4O2 B1338161 (113C)Prop-2-enoic acid CAS No. 95387-98-7

(113C)Prop-2-enoic acid

Cat. No. B1338161
CAS RN: 95387-98-7
M. Wt: 73.06 g/mol
InChI Key: NIXOWILDQLNWCW-LBPDFUHNSA-N
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Patent
US04609703

Procedure details

A cyanoethylacrylate/acrylic acid copolymer is prepared by mixing cyanoethylacrylate and acrylic acid in a molar ratio of 0.5 at a total solids concentration of 25 percent in cyclohexanone. The reaction solution also contains 0.04 percent 2,2'-azobis(isobutyronitrile) which acts as a free radical chain reaction initiator. As the reaction solution is heated, the 2,2'-azobis(isobutyronitrile) decomposes, with the evolution of nitrogen, forming two free radicals which initiate the polymerization of the cyanoethylacrylate and acrylic acid. The reaction solution is held at a temperature of 90° to 100° C. for 24 hours to form an oligomer of cyanoethylacrylate and acrylic acid having the following structure ##STR3## wherein x is such that the molecular weight is sufficiently low so that the oligomer remains soluble in cyclohexanone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
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Type
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Reaction Step One
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Type
solvent
Reaction Step One
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Type
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Reaction Step Two
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Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH2:4][O:5][C:6](=[O:9])[CH:7]=[CH2:8])#[N:2].[C:10]([OH:14])(=[O:13])[CH:11]=[CH2:12].N(C(C)(C)C#N)=NC(C)(C)C#N>C1(=O)CCCCC1>[C:1]([CH2:3][CH2:4][O:5][C:6](=[O:9])[CH:7]=[CH2:8])#[N:2].[C:10]([OH:14])(=[O:13])[CH:11]=[CH2:12].[C:1]([CH2:3][CH2:4][O:5][C:6](=[O:9])[CH:7]=[CH2:8])#[N:2].[C:6]([OH:9])(=[O:5])[CH:7]=[CH2:8] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CCOC(C=C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(CCCCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CCOC(C=C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
As the reaction solution is heated
CUSTOM
Type
CUSTOM
Details
forming two free radicals which

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(#N)CCOC(C=C)=O.C(C=C)(=O)O
Name
Type
product
Smiles
C(#N)CCOC(C=C)=O
Name
Type
product
Smiles
C(C=C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04609703

Procedure details

A cyanoethylacrylate/acrylic acid copolymer is prepared by mixing cyanoethylacrylate and acrylic acid in a molar ratio of 0.5 at a total solids concentration of 25 percent in cyclohexanone. The reaction solution also contains 0.04 percent 2,2'-azobis(isobutyronitrile) which acts as a free radical chain reaction initiator. As the reaction solution is heated, the 2,2'-azobis(isobutyronitrile) decomposes, with the evolution of nitrogen, forming two free radicals which initiate the polymerization of the cyanoethylacrylate and acrylic acid. The reaction solution is held at a temperature of 90° to 100° C. for 24 hours to form an oligomer of cyanoethylacrylate and acrylic acid having the following structure ##STR3## wherein x is such that the molecular weight is sufficiently low so that the oligomer remains soluble in cyclohexanone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Type
reactant
Reaction Step Three
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Type
reactant
Reaction Step Four
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Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH2:4][O:5][C:6](=[O:9])[CH:7]=[CH2:8])#[N:2].[C:10]([OH:14])(=[O:13])[CH:11]=[CH2:12].N(C(C)(C)C#N)=NC(C)(C)C#N>C1(=O)CCCCC1>[C:1]([CH2:3][CH2:4][O:5][C:6](=[O:9])[CH:7]=[CH2:8])#[N:2].[C:10]([OH:14])(=[O:13])[CH:11]=[CH2:12].[C:1]([CH2:3][CH2:4][O:5][C:6](=[O:9])[CH:7]=[CH2:8])#[N:2].[C:6]([OH:9])(=[O:5])[CH:7]=[CH2:8] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CCOC(C=C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(CCCCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CCOC(C=C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
As the reaction solution is heated
CUSTOM
Type
CUSTOM
Details
forming two free radicals which

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(#N)CCOC(C=C)=O.C(C=C)(=O)O
Name
Type
product
Smiles
C(#N)CCOC(C=C)=O
Name
Type
product
Smiles
C(C=C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04609703

Procedure details

A cyanoethylacrylate/acrylic acid copolymer is prepared by mixing cyanoethylacrylate and acrylic acid in a molar ratio of 0.5 at a total solids concentration of 25 percent in cyclohexanone. The reaction solution also contains 0.04 percent 2,2'-azobis(isobutyronitrile) which acts as a free radical chain reaction initiator. As the reaction solution is heated, the 2,2'-azobis(isobutyronitrile) decomposes, with the evolution of nitrogen, forming two free radicals which initiate the polymerization of the cyanoethylacrylate and acrylic acid. The reaction solution is held at a temperature of 90° to 100° C. for 24 hours to form an oligomer of cyanoethylacrylate and acrylic acid having the following structure ##STR3## wherein x is such that the molecular weight is sufficiently low so that the oligomer remains soluble in cyclohexanone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
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Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH2:4][O:5][C:6](=[O:9])[CH:7]=[CH2:8])#[N:2].[C:10]([OH:14])(=[O:13])[CH:11]=[CH2:12].N(C(C)(C)C#N)=NC(C)(C)C#N>C1(=O)CCCCC1>[C:1]([CH2:3][CH2:4][O:5][C:6](=[O:9])[CH:7]=[CH2:8])#[N:2].[C:10]([OH:14])(=[O:13])[CH:11]=[CH2:12].[C:1]([CH2:3][CH2:4][O:5][C:6](=[O:9])[CH:7]=[CH2:8])#[N:2].[C:6]([OH:9])(=[O:5])[CH:7]=[CH2:8] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CCOC(C=C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(CCCCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CCOC(C=C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
As the reaction solution is heated
CUSTOM
Type
CUSTOM
Details
forming two free radicals which

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(#N)CCOC(C=C)=O.C(C=C)(=O)O
Name
Type
product
Smiles
C(#N)CCOC(C=C)=O
Name
Type
product
Smiles
C(C=C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04609703

Procedure details

A cyanoethylacrylate/acrylic acid copolymer is prepared by mixing cyanoethylacrylate and acrylic acid in a molar ratio of 0.5 at a total solids concentration of 25 percent in cyclohexanone. The reaction solution also contains 0.04 percent 2,2'-azobis(isobutyronitrile) which acts as a free radical chain reaction initiator. As the reaction solution is heated, the 2,2'-azobis(isobutyronitrile) decomposes, with the evolution of nitrogen, forming two free radicals which initiate the polymerization of the cyanoethylacrylate and acrylic acid. The reaction solution is held at a temperature of 90° to 100° C. for 24 hours to form an oligomer of cyanoethylacrylate and acrylic acid having the following structure ##STR3## wherein x is such that the molecular weight is sufficiently low so that the oligomer remains soluble in cyclohexanone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH2:4][O:5][C:6](=[O:9])[CH:7]=[CH2:8])#[N:2].[C:10]([OH:14])(=[O:13])[CH:11]=[CH2:12].N(C(C)(C)C#N)=NC(C)(C)C#N>C1(=O)CCCCC1>[C:1]([CH2:3][CH2:4][O:5][C:6](=[O:9])[CH:7]=[CH2:8])#[N:2].[C:10]([OH:14])(=[O:13])[CH:11]=[CH2:12].[C:1]([CH2:3][CH2:4][O:5][C:6](=[O:9])[CH:7]=[CH2:8])#[N:2].[C:6]([OH:9])(=[O:5])[CH:7]=[CH2:8] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CCOC(C=C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(CCCCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CCOC(C=C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
As the reaction solution is heated
CUSTOM
Type
CUSTOM
Details
forming two free radicals which

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(#N)CCOC(C=C)=O.C(C=C)(=O)O
Name
Type
product
Smiles
C(#N)CCOC(C=C)=O
Name
Type
product
Smiles
C(C=C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.